(2-Isopropylpyrimidin-5-YL)boronic acid
Overview
Description
(2-Isopropylpyrimidin-5-YL)boronic acid is an organoboron compound that contains a boronic acid functional group attached to a pyrimidine ring substituted with an isopropyl group at the 2-position Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylpyrimidin-5-YL)boronic acid typically involves the borylation of a halogenated pyrimidine precursor. One common method is the palladium-catalyzed cross-coupling reaction between 2-isopropyl-5-bromopyrimidine and a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents can be implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (2-Isopropylpyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by another functional group.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols or Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Isopropylpyrimidin-5-YL)boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: Employed in the creation of advanced materials, such as polymers and sensors, due to its ability to form stable boronate esters.
Chemical Biology: Utilized in the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of (2-Isopropylpyrimidin-5-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In cross-coupling reactions, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura coupling reactions.
Pyridinylboronic Acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: (2-Isopropylpyrimidin-5-YL)boronic acid is unique due to the presence of the isopropyl group, which can influence the reactivity and selectivity of the compound in various reactions. Additionally, the pyrimidine ring provides distinct electronic properties compared to other boronic acids, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
(2-propan-2-ylpyrimidin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYHCLGHZUTXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244196 | |
Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312942-16-7 | |
Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312942-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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